molecular formula C18H22ClNO2S B10776330 6-Chloro-4-(cyclohexylsulfinyl)-3-propylquinolin-2(1H)-one

6-Chloro-4-(cyclohexylsulfinyl)-3-propylquinolin-2(1H)-one

Cat. No.: B10776330
M. Wt: 351.9 g/mol
InChI Key: QRBUGQMJMFAHKS-HSZRJFAPSA-N
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Description

6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone is a small organic molecule belonging to the class of hydroquinolones. These compounds are characterized by a hydrogenated quinoline bearing a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone typically involves the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the quinoline core is performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the cyclohexylsulfinyl group: This step involves the reaction of the quinoline derivative with cyclohexylsulfinyl chloride in the presence of a base like triethylamine.

    Addition of the propyl group: The final step involves the alkylation of the quinoline derivative with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22ClNO2S

Molecular Weight

351.9 g/mol

IUPAC Name

6-chloro-4-[(R)-cyclohexylsulfinyl]-3-propyl-1H-quinolin-2-one

InChI

InChI=1S/C18H22ClNO2S/c1-2-6-14-17(23(22)13-7-4-3-5-8-13)15-11-12(19)9-10-16(15)20-18(14)21/h9-11,13H,2-8H2,1H3,(H,20,21)/t23-/m1/s1

InChI Key

QRBUGQMJMFAHKS-HSZRJFAPSA-N

Isomeric SMILES

CCCC1=C(C2=C(C=CC(=C2)Cl)NC1=O)[S@](=O)C3CCCCC3

Canonical SMILES

CCCC1=C(C2=C(C=CC(=C2)Cl)NC1=O)S(=O)C3CCCCC3

Origin of Product

United States

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